molecular formula C10H13ClO2 B13548942 5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene CAS No. 59335-89-6

5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene

Cat. No.: B13548942
CAS No.: 59335-89-6
M. Wt: 200.66 g/mol
InChI Key: QDFQAQGWKDDPHR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene is a versatile aromatic intermediate designed for advanced research and development applications. This compound features a chloromethyl group and two methoxy groups on a methyl-substituted benzene ring, making it a valuable multifunctional building block in organic synthesis. Its structure is ideal for constructing complex molecules, particularly in medicinal chemistry and materials science. The chloromethyl group is a highly reactive site that can undergo further functionalization through nucleophilic substitution reactions, allowing for the introduction of various amines, alcohols, and other nucleophiles. Meanwhile, the dimethoxybenzene scaffold is a common motif in ligands for catalysis and in the synthesis of natural products. Researchers can utilize this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

59335-89-6

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

5-(chloromethyl)-1,3-dimethoxy-2-methylbenzene

InChI

InChI=1S/C10H13ClO2/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-5H,6H2,1-3H3

InChI Key

QDFQAQGWKDDPHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)CCl)OC

Origin of Product

United States

Preparation Methods

Methylation of Orcinol (5-Methylresorcinol)

A patented method describes the production of 1,3-dimethoxy-5-methylbenzene by methylation of orcinol (5-methylresorcinol) using cyclic ether solvents (such as tetrahydrofuran or 1,4-dioxane) and alkali metal salts as bases (e.g., anhydrous potassium carbonate or sodium carbonate) in fine powdered form. Dimethyl sulfate is used as the methylating agent under controlled temperatures (20–70 °C). This method yields high purity and high yield of the dimethoxy-methylbenzene derivative.

Step Reagents/Conditions Outcome/Notes
Orcinol dissolved in cyclic ether solvent (THF, 1,4-dioxane) Preparation of reaction medium Ensures solubility and reaction homogeneity
Suspension of fine powdered alkali metal salt (K2CO3 or Na2CO3) Base to deprotonate hydroxyl groups Facilitates methylation
Addition of dimethyl sulfate dropwise Methylation agent Converts hydroxyls to methoxy groups
Reaction temperature: 20–70 °C Controls reaction rate and selectivity Prevents side reactions
Post-reaction aging and aqueous work-up Completion and purification High yield (>96%) and purity (>99.5%) reported

This method is scalable and provides a reliable route to 1,3-dimethoxy-5-methylbenzene, which is a structural analog of the 2-methyl isomer needed for the target compound.

Chloromethylation to Form this compound

Chloromethylation Overview

Chloromethylation of aromatic compounds is commonly performed using chloromethyl methyl ether or formaldehyde and hydrogen chloride under acidic conditions. However, due to the carcinogenic nature of chloromethyl methyl ether, alternative safer methods are preferred.

Lithiation and Chlorination Route

A more selective and modern approach, as exemplified in related aromatic chlorination patents, involves:

  • Lithiation of the dimethoxy-methylbenzene precursor at low temperature using strong bases such as n-butyllithium to generate an aryllithium intermediate.
  • Subsequent reaction of this intermediate with chlorinating agents to introduce the chloromethyl group.

For example, a method for the preparation of 2-chloro-1,3-dimethoxybenzene involves:

Step Reagents/Conditions Outcome/Notes
1,3-Dimethoxybenzene dissolved in dry ether Solvent preparation Ensures anhydrous conditions
Addition of n-butyllithium at 5 °C dropwise Formation of 2-lithio-1,3-dimethoxybenzene Controlled lithiation
Reflux for 2.5 hours, cooling to -65 °C Stabilization of lithio intermediate Prepares for chlorination
Addition of chlorinating agent (e.g., hexachloroacetone) in ether dropwise Chlorination step Introduces chlorine substituent
Warm to 0 °C, aqueous work-up Isolation of chlorinated product Purification by extraction and drying

This approach, though described for 2-chloro-1,3-dimethoxybenzene, can be adapted for chloromethylation by using appropriate chloromethyl sources and controlling lithiation sites to achieve substitution at the 5-position.

Alternative Chloromethylation Methods

  • Electrophilic Chloromethylation: Using paraformaldehyde and hydrochloric acid or zinc chloride catalysts to introduce chloromethyl groups directly onto the aromatic ring. This method requires careful control to avoid polysubstitution.
  • Radical Chloromethylation: Using radical initiators and chloromethyl reagents; less common due to lack of regioselectivity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield & Purity Notes
Methylation of Orcinol Orcinol (5-methylresorcinol) Dimethyl sulfate, K2CO3/Na2CO3, THF or 1,4-dioxane 20–70 °C, 1–3 hours aging >96% yield, >99.5% purity High yield, scalable
Lithiation & Chlorination 1,3-Dimethoxy-2-methylbenzene n-Butyllithium, chlorinating agent (e.g., hexachloroacetone) -65 °C to 0 °C, reflux Moderate to good yield (50–70%) Selective substitution, requires low temp
Electrophilic Chloromethylation 1,3-Dimethoxy-2-methylbenzene Paraformaldehyde, HCl, ZnCl2 Acidic conditions, moderate temp Variable yields Risk of polysubstitution

Research and Industrial Perspectives

  • The lithiation-chlorination method provides a technically simple and relatively inexpensive route to chlorinated dimethoxybenzenes, with potential adaptation for chloromethyl derivatives.
  • The methylation of orcinol to form dimethoxy-methylbenzenes is well-established, offering high purity precursors for subsequent functionalization.
  • Safety considerations favor methods avoiding carcinogenic chloromethyl methyl ether.
  • Reaction parameters such as temperature, solvent choice, and reagent addition rates critically influence regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The methoxy groups can influence the electron density of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene is unique due to the presence of both methoxy groups and a chloromethyl group on the benzene ring

Biological Activity

5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene, with the molecular formula C₁₀H₁₃ClO₂, is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a chloromethyl group and two methoxy groups on a methylbenzene ring, which contribute to its reactivity and potential pharmacological properties.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal in determining its biological activity. The presence of the chloromethyl group (-CH₂Cl) allows for various nucleophilic substitution reactions, while the methoxy groups (-OCH₃) can influence the compound's solubility and reactivity.

Synthesis and Reactivity

Several synthetic pathways have been developed for this compound. These methods often involve chloromethylation of dimethoxy-substituted benzene derivatives. The compound can undergo reactions such as:

  • Nucleophilic Substitution : The chloromethyl group can be replaced by various nucleophiles, enhancing its versatility as a synthetic intermediate.
  • Electrophilic Aromatic Substitution : The methoxy groups can activate the aromatic ring towards electrophilic attack, allowing for further functionalization.

Biological Activity

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential pharmacological effects:

  • Antitumor Activity : Compounds with similar structural motifs have shown promise in inhibiting tumor growth. For instance, derivatives of methoxy-substituted benzene compounds have been reported to exhibit cytotoxic effects against various cancer cell lines .
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, which is crucial for protecting cells from oxidative stress .
  • Receptor Interaction : The compound could interact with specific receptors involved in various biological pathways. For example, related compounds have been studied for their binding affinity to sigma receptors, which are implicated in cancer and neurological disorders .

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of methoxy-substituted aromatic compounds found that certain derivatives exhibited significant inhibition of cell proliferation in melanoma and leukemia cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Antioxidant Effects

Research on similar compounds indicated that they could scavenge free radicals effectively, suggesting that this compound might possess protective effects against oxidative damage in cellular models .

Comparative Analysis

To better understand the uniqueness of this compound compared to other compounds with similar structures, a comparative analysis is presented below:

Compound NameStructure FeaturesUnique Characteristics
1,3-DimethoxybenzeneTwo methoxy groups on benzeneLacks chloromethyl group
4-Chloromethyl-1,2-dimethoxybenzeneChloromethyl group at para positionDifferent substitution pattern
2-Methoxy-4-chlorobenzyl alcoholHydroxyl group instead of methoxiesAlcohol functionalization
5-Bromo-1,3-dimethoxy-2-methylbenzeneBromine instead of chlorineDifferent halogen substituent

This table illustrates how the dual presence of both chloromethyl and dimethoxy groups in this compound enhances its reactivity and potential applications in drug development.

Q & A

Q. What are the optimized synthetic routes for 5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via chloromethylation of a trimethoxybenzene precursor using chloromethyl methyl ether or paraformaldehyde under acidic conditions with Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃). Key factors include:

  • Catalyst selection : ZnCl₂ improves regioselectivity for chloromethyl group introduction .
  • Temperature control : Reactions are conducted at 40–60°C to minimize by-products like di-chloromethylated derivatives .
  • Solvent choice : Dichloromethane or chloroform enhances solubility of aromatic intermediates . Yields typically range from 65–80% under optimized lab conditions .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?

  • ¹H/¹³C NMR : Distinguishes isomers by analyzing methoxy (-OCH₃) and chloromethyl (-CH₂Cl) group chemical shifts. For example, meta-substituted methoxy groups exhibit distinct splitting patterns compared to para-substituted isomers .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 215.05) and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for crystalline derivatives .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Storage : Keep at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Decomposition : Avoid prolonged exposure to moisture or strong bases, which may generate formaldehyde or HCl .

Advanced Research Questions

Q. How can regioselectivity challenges in chloromethylation be addressed for scalable synthesis?

  • Continuous flow reactors : Reduce side reactions (e.g., over-chlorination) by precise control of residence time and reagent mixing .
  • Alternative catalysts : FeCl₃ or ionic liquids (e.g., [BMIM]Cl) may offer greener alternatives to ZnCl₂, though yields require optimization .
  • Computational modeling : DFT studies predict favorable transition states for chloromethyl group positioning, guiding solvent/catalyst selection .

Q. What methodologies are used to evaluate biological activity, and how does structural modification influence efficacy?

  • In vitro cytotoxicity assays : Test derivatives against cancer cell lines (e.g., HeLa, HepG2) using MTT or SRB assays. IC₅₀ values correlate with substituent electronegativity; electron-withdrawing groups (e.g., -Cl) enhance activity .
  • SAR studies : Modifying the methoxy groups to -OH or -OCH₂CH₃ alters lipophilicity and membrane permeability, impacting bioavailability .

Q. How can conflicting data on isomer identification from different sources be resolved?

  • Cross-validation : Compare NMR data with PubChem records (CAS 303059-29-2) and computational predictions (e.g., ACD/Labs) .
  • Isolation of by-products : Chromatographic separation (HPLC) of reaction mixtures identifies minor isomers, confirmed via NOESY for spatial proximity analysis .

Methodological Challenges & Applications

Q. What strategies minimize by-product formation during nucleophilic substitution reactions?

  • Stepwise functionalization : Protect methoxy groups with TMSCl before introducing amines/thiols to avoid competing reactions .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product accumulation (e.g., from 24 hrs to 2 hrs) .

Q. How is this compound applied in materials science beyond pharmaceutical intermediates?

  • Dendrimer synthesis : The chloromethyl group serves as a branching point for polymer growth in drug-delivery systems .
  • Metal-organic frameworks (MOFs) : Functionalized benzene rings act as ligands for Cu²⁺/Zn²⁺ nodes, creating porous structures for gas storage .

Data Interpretation & Validation

Q. What analytical approaches validate purity in the presence of structurally similar contaminants?

  • GC-MS with isotopic labeling : Differentiates contaminants (e.g., 1,2,4-trimethylbenzene derivatives) via mass shift patterns .
  • HPLC-DAD : UV-Vis spectra (λ = 254 nm) quantify impurities at <0.5% threshold .

Q. How do regulatory guidelines (e.g., EPA DSSTox) inform safe usage in academic labs?

  • Toxicity profiling : Acute toxicity data (LD₅₀ > 500 mg/kg in rats) justify handling under BSL-1 conditions .
  • Waste disposal : Neutralize chlorinated by-products with NaHCO₃ before incineration .

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